Cas no 98550-04-0 (4-Amino-2,3-difluoro-5-nitrobenzamide)
4-Amino-2,3-difluoro-5-nitrobenzamide Chemical and Physical Properties
Names and Identifiers
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- 4-Amino-2,3-difluoro-5-nitrobenzamide
- 98550-04-0
- SCHEMBL1718794
- 3-hydroxy-5-nitrobenzamide
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- Inchi: 1S/C7H6N2O4/c8-7(11)4-1-5(9(12)13)3-6(10)2-4/h1-3,10H,(H2,8,11)
- InChI Key: PHNKKIPDPXJKPK-UHFFFAOYSA-N
- SMILES: OC1C=C(C=C(C(N)=O)C=1)[N+](=O)[O-]
Computed Properties
- Exact Mass: 182.03275668g/mol
- Monoisotopic Mass: 182.03275668g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 225
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 109Ų
4-Amino-2,3-difluoro-5-nitrobenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015002008-1g |
3-Hydroxy-5-nitrobenzamide |
98550-04-0 | 97% | 1g |
$1519.80 | 2023-08-31 |
4-Amino-2,3-difluoro-5-nitrobenzamide Related Literature
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2. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
Additional information on 4-Amino-2,3-difluoro-5-nitrobenzamide
4-Amino-2,3-difluoro-5-nitrobenzamide: A Comprehensive Overview
The compound 4-Amino-2,3-difluoro-5-nitrobenzamide (CAS NO 98550-04-0) is a synthetic aromatic amide with unique structural features that make it an interesting subject of study in the field of medicinal chemistry. This molecule combines multiple functional groups, including an amino group, fluorine atoms, and a nitro group, which contribute to its diverse chemical properties and potential biological activities.
4-Amino-2,3-difluoro-5-nitrobenzamide has garnered attention due to its potential applications in drug discovery. The presence of the amino group at position 4, along with the fluorine atoms at positions 2 and 3, creates a highly functionalized aromatic ring. Additionally, the nitro group at position 5 introduces electron-withdrawing effects, which can influence the compound's reactivity and selectivity in biological systems.
Recent studies have focused on the antimicrobial activity of 4-Amino-2,3-difluoro-5-nitrobenzamide. Researchers have explored its ability to inhibit bacterial growth, particularly against multi-drug resistant strains. The combination of the amino group and fluorine atoms has been hypothesized to enhance the compound's lipophilicity, which is crucial for bioavailability.
Another area of interest is the anticancer potential of this compound. Preclinical studies have demonstrated that 4-Amino-2,3-difluoro-5-nitrobenzamide can induce cell cycle arrest and apoptosis in various cancer cell lines. The nitro group has been implicated in its ability to modulate key signaling pathways involved in tumorigenesis.
The synthesis of 4-Amino-2,3-difluoro-5-nitrobenzamide involves a multi-step process that leverages modern organic chemistry techniques. The introduction of the fluorine atoms at positions 2 and 3 requires careful stoichiometric control to ensure regioselectivity. Similarly, the placement of the nitro group at position 5 is critical for maintaining the compound's biological activity.
Recent advancements in computational chemistry have enabled researchers to model the binding affinity of 4-Amino-2,3-difluoro-5-nitrobenzamide to target proteins. These studies have provided insights into how the amino group and fluorine atoms contribute to ligand-receptor interactions. Such molecular modeling approaches are instrumental in optimizing the compound's pharmacokinetic properties.
Furthermore, the toxicological profile of 4-Amino-2,3-difluoro-5-nitrobenzamide has been evaluated to ensure its safety for potential therapeutic use. Studies have focused on its metabolic stability, genotoxicity, and cytotoxicity in vitro models. These evaluations are critical for determining the compound's therapeutic index and guiding further preclinical development.
In conclusion, 4-Amino-2,3-difluoro-5-nitrobenzamide represents a promising candidate for drug development, with its unique combination of functional groups offering versatility in targeting diverse biological pathways. Ongoing research aims to optimize its bioavailability, selectivity, and safety profile to maximize its therapeutic potential.
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